molecular formula C22H23N3O4 B11466437 methyl 6-(2,3-dihydro-1H-indol-1-ylmethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 6-(2,3-dihydro-1H-indol-1-ylmethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11466437
M. Wt: 393.4 g/mol
InChI Key: BIFMUYYAKYUTIA-UHFFFAOYSA-N
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Description

METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a methoxyphenyl-substituted pyrimidine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, reduced tetrahydropyrimidine compounds, and functionalized aromatic compounds .

Scientific Research Applications

METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in cell signaling pathways, thereby modulating their activity.

    Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-HYDROXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
  • METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-CHLOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Uniqueness

The unique combination of the indole moiety, methoxyphenyl group, and tetrahydropyrimidine ring in METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE provides it with distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 6-(2,3-dihydroindol-1-ylmethyl)-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H23N3O4/c1-28-16-8-5-7-15(12-16)20-19(21(26)29-2)17(23-22(27)24-20)13-25-11-10-14-6-3-4-9-18(14)25/h3-9,12,20H,10-11,13H2,1-2H3,(H2,23,24,27)

InChI Key

BIFMUYYAKYUTIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCC4=CC=CC=C43)C(=O)OC

Origin of Product

United States

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